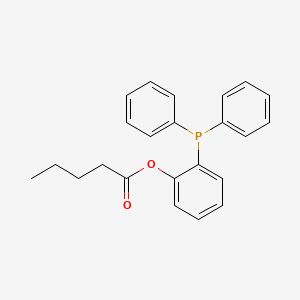
2-(Diphenylphosphanyl)phenyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)phenyl pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a diphenylphosphanyl group attached to a phenyl ring, further connected to a pentanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)phenyl pentanoate typically involves the reaction of diphenylphosphine with a suitable phenyl pentanoate precursor. One common method involves the use of a Grignard reagent, where diphenylphosphine is reacted with phenylmagnesium bromide, followed by esterification with pentanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphanyl)phenyl pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphanyl)phenyl pentanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphanyl)phenyl pentanoate involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. The diphenylphosphanyl group plays a crucial role in stabilizing the metal-ligand complex, enhancing the reactivity and selectivity of the catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenylphosphanyl phenyl acetate
- Diphenylphosphanyl phenyl butanoate
- Diphenylphosphanyl phenyl hexanoate
Uniqueness
2-(Diphenylphosphanyl)phenyl pentanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The pentanoate ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both organic and aqueous environments .
Propiedades
Número CAS |
848863-12-7 |
|---|---|
Fórmula molecular |
C23H23O2P |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(2-diphenylphosphanylphenyl) pentanoate |
InChI |
InChI=1S/C23H23O2P/c1-2-3-18-23(24)25-21-16-10-11-17-22(21)26(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17H,2-3,18H2,1H3 |
Clave InChI |
UYIUOJDUVUPEQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


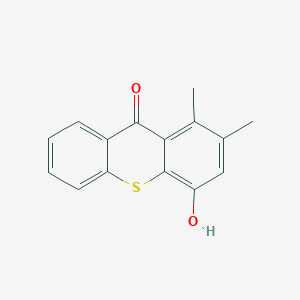
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
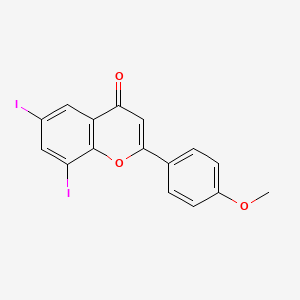
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
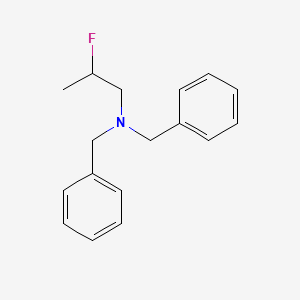

![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
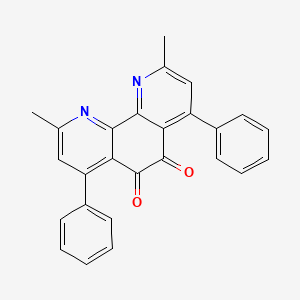
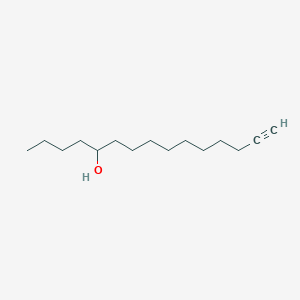
![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
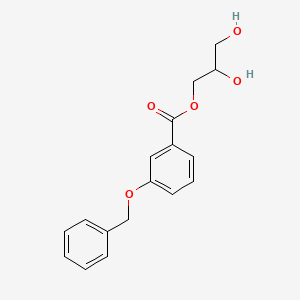
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
